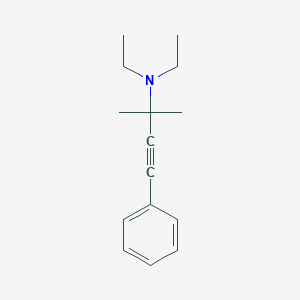

N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine, commonly known as DIBAL-H, is a reducing agent used in organic chemistry for the reduction of esters, amides, and nitriles to aldehydes or primary amines. It is a colorless liquid with a pungent odor and is highly reactive. DIBAL-H is a versatile reagent that has found widespread use in the synthesis of a variety of organic compounds.

Mecanismo De Acción

DIBAL-H acts as a reducing agent by donating a hydride ion to the carbonyl group of the substrate. The hydride ion attacks the carbonyl carbon, leading to the formation of an alkoxide intermediate. This intermediate is then reduced by another hydride ion to yield the corresponding aldehyde or primary amine.

Biochemical and Physiological Effects

DIBAL-H is not used in biochemical or physiological research as it is a synthetic reagent used exclusively in organic chemistry.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DIBAL-H has several advantages over other reducing agents. It is a mild and selective reducing agent that can reduce esters, amides, and nitriles to aldehydes or primary amines without affecting other functional groups. It is also a versatile reagent that can be used in a variety of solvents and reaction conditions.

However, DIBAL-H is highly reactive and must be handled with care. It is also a toxic and flammable liquid that can cause severe burns and respiratory problems if not handled properly. It is important to use protective equipment and proper ventilation when working with DIBAL-H.

Direcciones Futuras

There are several future directions for the use of DIBAL-H in organic synthesis. One potential application is in the synthesis of new pharmaceuticals and bioactive compounds. DIBAL-H can be used to reduce functional groups in complex molecules, leading to the synthesis of new compounds with potential therapeutic properties.

Another potential application is in the development of new catalysts for asymmetric synthesis. DIBAL-H has been used in the synthesis of chiral compounds, and its use in asymmetric synthesis may lead to the development of new catalysts that can be used in the production of chiral drugs and other compounds.

In conclusion, DIBAL-H is a valuable reagent in organic synthesis that has found widespread use in the reduction of esters, amides, and nitriles to aldehydes or primary amines. Its mild and selective reducing properties make it a versatile reagent that can be used in a variety of reaction conditions. While it is a toxic and highly reactive compound that must be handled with care, its potential applications in the synthesis of new pharmaceuticals and catalysts make it an important area of future research.

Métodos De Síntesis

The synthesis of DIBAL-H involves the reaction of lithium aluminum hydride with diethylamine and propargyl chloride. The resulting compound is then treated with anhydrous hydrogen chloride gas to yield DIBAL-H. The reaction can be represented as follows:

LiAlH4 + 2EtNH2 + HC≡CCH2Cl → Et2NH + AlH3 + LiCl + HC≡CCH2NH(Et)2

Et2NH + HCl → Et2NH2Cl

Et2NH2Cl + AlH3 → Et2NH-AlH2Cl

Et2NH-AlH2Cl + HC≡CCH2NH(Et)2 → DIBAL-H + 2EtNH2 + AlCl3

Aplicaciones Científicas De Investigación

DIBAL-H has been extensively used in organic synthesis for the reduction of various functional groups. It has been used in the synthesis of natural products, pharmaceuticals, and other bioactive compounds. DIBAL-H has also been used in the synthesis of chiral compounds and in asymmetric synthesis. It is a valuable reagent in the synthesis of complex molecules.

Propiedades

Nombre del producto |

N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine |

|---|---|

Fórmula molecular |

C15H21N |

Peso molecular |

215.33 g/mol |

Nombre IUPAC |

N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine |

InChI |

InChI=1S/C15H21N/c1-5-16(6-2)15(3,4)13-12-14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3 |

Clave InChI |

MRZPSRPKQURMKO-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(C)(C)C#CC1=CC=CC=C1 |

SMILES canónico |

CCN(CC)C(C)(C)C#CC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)

![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)

![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)

![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)

![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)

![N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B256804.png)

![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)

![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)